molecular formula C9H9NO3S2 B1455553 6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol CAS No. 1313829-46-7

6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol

Cat. No. B1455553
M. Wt: 243.3 g/mol
InChI Key: UBGBGVIVSUPWOW-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and the types of bonds it contains. It may also include information about its physical appearance (such as color and state of matter at room temperature) and any distinctive odors or tastes.



Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can include the types of reactions used to produce the compound, the starting materials, the conditions under which the synthesis occurs (such as temperature and pressure), and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold these atoms together. Techniques used for this type of analysis can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, as well as decomposition reactions that occur when the compound is heated or exposed to light.



Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves measuring properties such as the compound’s melting point, boiling point, density, solubility, and pH. It can also include studying the compound’s reactivity with other substances, its stability under various conditions, and its behavior in solution.


Scientific Research Applications

Synthesis and Characterization

  • Novel thiofibrates with 1,3-benzoxazole moieties were synthesized for potential pharmaceutical applications. These compounds were obtained through reactions involving 2-mercapto benzoxazoles and 7-amino-5-chloro-1,3-benzoxazole-2-thiol, showcasing the versatility of 1,3-benzoxazole derivatives in synthesizing bioactive compounds (S. NiranjanM & C. ChaluvarajuK, 2018).

Antioxidant Activities

  • Derivatives of 2-(ethylsulfanyl) benzohydrazide showed potent antioxidant activities, indicating the potential of 1,3-benzoxazole derivatives in developing new antioxidant agents. These findings suggest the role of sulfur-containing benzoxazole derivatives in modulating oxidative stress (Nafal Nazarbahjat et al., 2014).

Antimicrobial and Antitubercular Activities

  • A series of novel benzoxazole derivatives were synthesized and evaluated for their antimicrobial, antioxidant, and antitubercular activities. These compounds showed a range of biological activities, with certain derivatives demonstrating potent antitubercular effects, highlighting the potential of benzoxazole derivatives in combating bacterial infections and tuberculosis (A. Fathima et al., 2021).

Antibacterial Activity

  • 6-Ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones were synthesized and tested for antibacterial activity. These compounds offer insights into the structural requirements for antibacterial activity among benzoxazole derivatives, providing a foundation for future drug development (V. L. Gein et al., 2006).

Environmental Benign Synthesis

  • A green chemistry approach was utilized for the synthesis of benzoxazole-2-thiols, emphasizing the importance of environmentally friendly methods in creating biologically active compounds. This study highlights the role of sustainable practices in the chemical synthesis of heterocyclic compounds (Xingtong Liu et al., 2017).

Safety And Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and reactivity. It can also include information on safe handling and storage procedures, first aid measures, and appropriate disposal methods.


Future Directions

Future directions for research on a compound can depend on many factors, including its potential uses, its environmental impact, and the need for safer or more efficient synthesis methods. Researchers may also be interested in studying the compound’s mechanism of action in more detail, or in developing new reactions that the compound can undergo.


I hope this information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

6-ethylsulfonyl-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S2/c1-2-15(11,12)6-3-4-7-8(5-6)13-9(14)10-7/h3-5H,2H2,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGBGVIVSUPWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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